3-(Hydrazinylmethyl)benzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

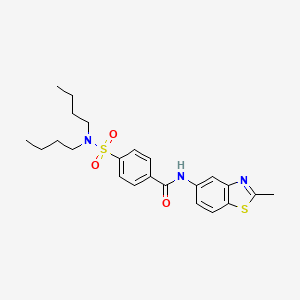

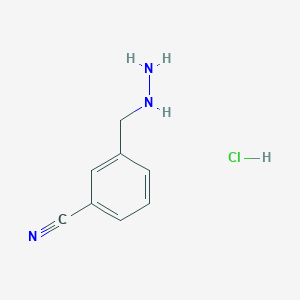

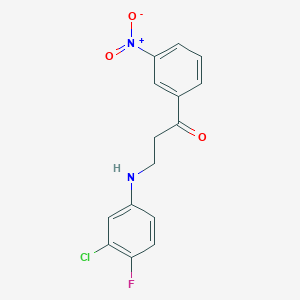

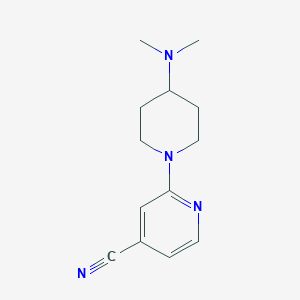

“3-(Hydrazinylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used in various chemical reactions and has a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “this compound”, often involves the reaction of benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has been proposed using ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an effective alternative to hydroxylamine hydrochloride . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10ClN3 . The molecular weight of this compound is 183.64 .Aplicaciones Científicas De Investigación

Inhibitors of Immune Complex Induced Inflammation

Derivatives of 3-(Hydrazinylmethyl)benzonitrile, such as 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, have been evaluated for their effectiveness in reducing inflammation caused by the immune complex. These compounds showed significant activity in both dermal and pleural reverse passive Arthus reactions in rats, similar to the activity of hydrocortisone and distinct from indomethacin. Structural activity relationship studies highlighted the essential role of the electron-rich nitrogen in the hydrazino group for inhibitory activity (Haviv et al., 1988).

Cytotoxic Studies

Hydrazones of 4-((E)-2- benzylidenehydrazinyl)benzonitriles, obtained by the condensation of 4-cyanophenylhydrazine hydrochloride with various aldehydes, displayed significant cytotoxicity against melanoma and glioma cell lines. This suggests the potential use of these compounds in developing treatments for cancer (Tripathi et al., 2019).

Antimicrobial Activity

Novel isatin derivatives prepared from 3-(benzylidenehydrazinylidene)-1,3-dihydro-2H-indol-2-one showed varied antibacterial and antifungal activities. This includes compounds that exhibited maximum activity, indicating their potential as antimicrobial agents (Katherashala & Bollam, 2014).

Antitumor Evaluation

Hydrazone derivatives have shown higher inhibitory effects towards breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines compared to standard treatments, revealing their potential as antitumor agents (Wardakhan & Samir, 2012).

Organometallic Chemistry

Research in organometallic chemistry has explored the hydration of nitriles to amides catalyzed by water-soluble complexes. This includes studies on the hydration of benzonitriles, which are relevant to understanding the reactivity and applications of "3-(Hydrazinylmethyl)benzonitrile hydrochloride" derivatives in aqueous solutions (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propiedades

IUPAC Name |

3-(hydrazinylmethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYADVNWVCFUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)

![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)

![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)

![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)

![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)